molecular formula C25H26ClNO2 B11189552 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

Cat. No.: B11189552
M. Wt: 407.9 g/mol
InChI Key: PGQBPMVSBPQSQY-UHFFFAOYSA-N
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Description

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione typically involves multiple steps. One common method starts with the condensation of appropriate benzyl and chloro derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2’-cyclohexane]-1’,3’-dione stands out due to its specific chloro and benzyl substitutions, which confer unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H26ClNO2

Molecular Weight

407.9 g/mol

IUPAC Name

3-benzyl-9-chlorospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C25H26ClNO2/c26-20-10-9-19-16-25(23(28)7-4-8-24(25)29)22-14-18(11-12-27(22)21(19)15-20)13-17-5-2-1-3-6-17/h1-3,5-6,9-10,15,18,22H,4,7-8,11-14,16H2

InChI Key

PGQBPMVSBPQSQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1

Origin of Product

United States

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